

M2698: A Comparative Analysis Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: M2698
CAS No.: 1379545-95-5
Cat. No.: B608790

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the p70S6K/Akt dual inhibitor, **M2698**, across various cancer cell lines. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.

M2698 is an orally active, ATP-competitive inhibitor of p70S6K and Akt, key components of the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Its dual-inhibitor nature allows it to circumvent the compensatory feedback loop that often limits the efficacy of other PAM pathway inhibitors.[1][2] Furthermore, **M2698** has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating central nervous system malignancies.[1][2][3]

Comparative Efficacy of M2698 in Cancer Cell Lines

The anti-proliferative activity of **M2698** has been evaluated across a broad panel of cancer cell lines. While a comprehensive dataset for all 81 tested cell lines is not publicly available in

tabular format, the following tables summarize the available quantitative data, primarily focusing on breast cancer models.

Biochemical and Cellular Potency of M2698

Target	IC50 (nM)	Cell Line/Assay Condition
p70S6K	1	Biochemical Assay
Akt1	1	Biochemical Assay
Akt3	1	Biochemical Assay
pGSK3 β (indirect)	17	MDA-MB-468 cells
pS6 (indirect)	15	In vivo

Table 1: Biochemical and cellular IC50 values of **M2698** against its primary targets and downstream effectors. Data sourced from[1][2][3][4][5].

Anti-proliferative Activity of M2698 in Breast Cancer Cell Lines

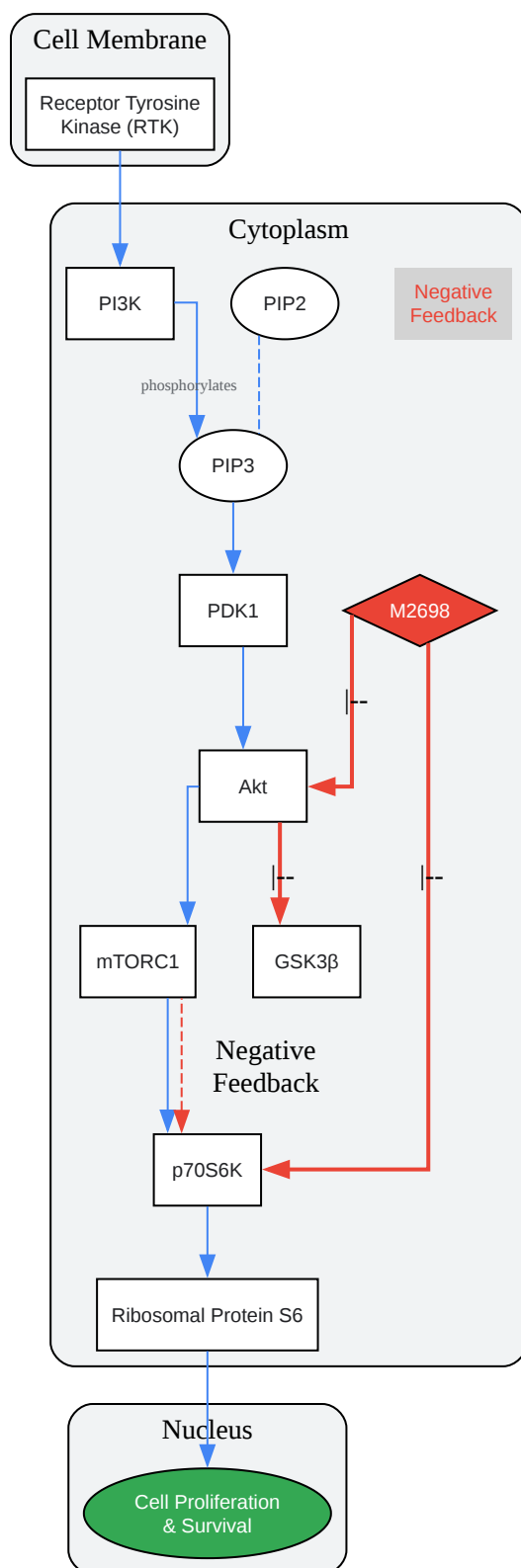
Cell Line	Subtype	IC50 (μ M)
BT-474	Luminal	0.02
T-47D	Luminal	0.03
ZR-75-1	Luminal	0.4
MCF7	Luminal	0.8
MDA-MB-468	Triple-Negative	0.3
MDA-MB-453	HER2-Expressing	1.1
JIMT-1	HER2-Positive	0.9
HCC1419	HER2 Amplification	1.0
SK-BR-3	HER2-Positive	8.5

Table 2: Proliferation inhibition (IC50) of **M2698** in a panel of breast cancer cell lines after 72 hours of treatment. Data from[1][5].

In addition to breast cancer, **M2698** has shown significant anti-tumor activity in a U251 glioblastoma xenograft model, where it reduced tumor burden and prolonged survival.[1][2] In a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-468 cells, **M2698** led to dose-dependent tumor growth inhibition, with the highest doses resulting in tumor regression. [1][2]

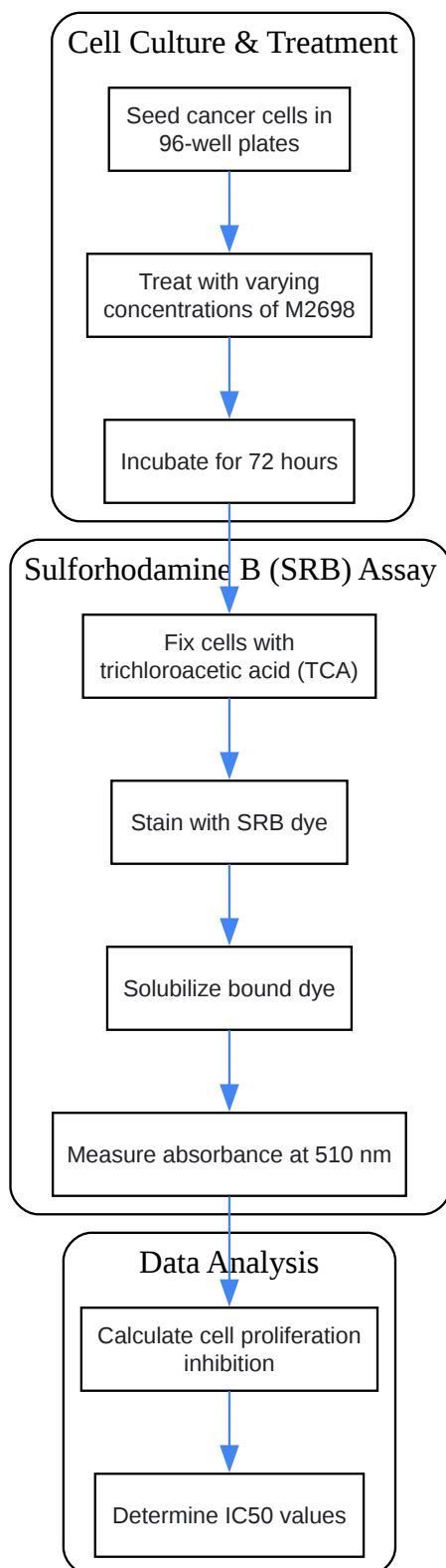
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.



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Caption: **M2698** inhibits the PI3K/Akt/mTOR pathway by targeting p70S6K and Akt.



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